molecular formula C19H18N2O3 B2830934 2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034236-03-6

2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2830934
CAS No.: 2034236-03-6
M. Wt: 322.364
InChI Key: OEPPALAXOHMXFT-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Yıldırım & Çetin (2008) synthesized derivatives of acetamide for corrosion prevention. They synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their corrosion prevention efficiencies on steel coupons in acidic and oil mediums. The best inhibition was generally observed at 50 ppm inhibitor concentration in the acidic medium, highlighting the potential of acetamide derivatives in corrosion inhibition applications Yıldırım & Çetin, 2008.

Anticancer Activity

Horishny, Arshad, & Matiychuk (2021) focused on the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity. They found that certain derivatives had potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, indicating the therapeutic potential of acetamide derivatives in cancer treatment Horishny, Arshad, & Matiychuk, 2021.

Synthetic Methodologies

Yang & Dudley (2009) described an anionic rearrangement of 2-benzyloxypyridine, a compound structurally related to the one . This study highlighted a synthetic route involving pyridine-directed metalation leading to the formation of aryl pyridyl carbinols. Their methodology provides insights into the synthetic versatility of compounds related to 2-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide and its potential applications in drug synthesis, such as for antihistamine drugs Yang & Dudley, 2009.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(14-24-12-15-4-2-1-3-5-15)21-10-16-8-18(11-20-9-16)17-6-7-23-13-17/h1-9,11,13H,10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPALAXOHMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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